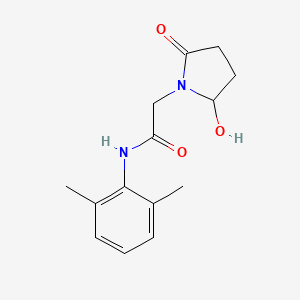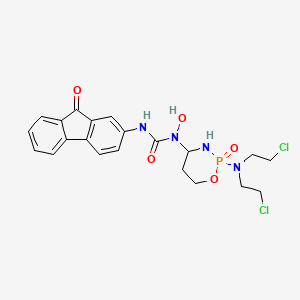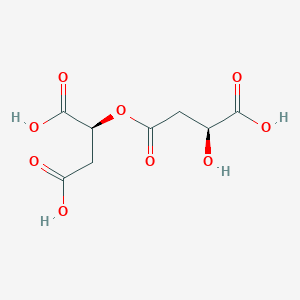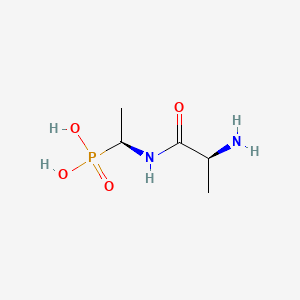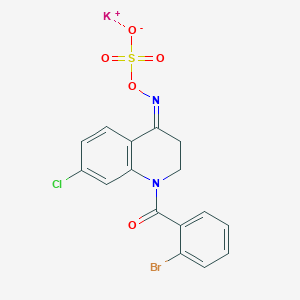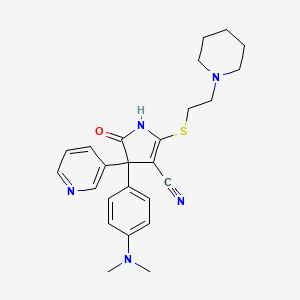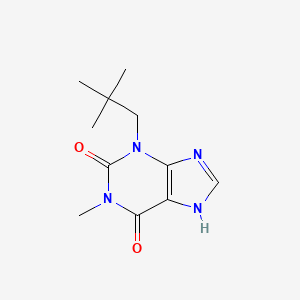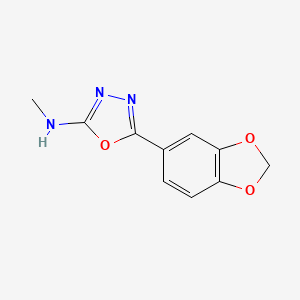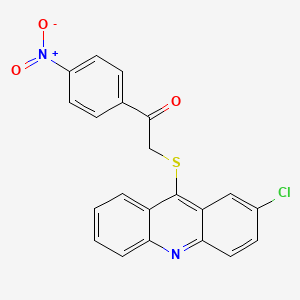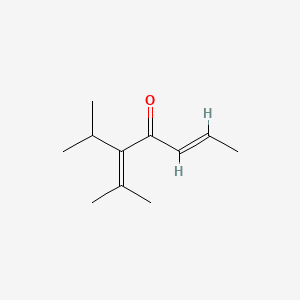
2,4(3H,5H)-Pyrimidinedione, 6-((4-methoxyphenyl)amino)-5,5-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid is a synthetic organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. The unique structure of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid typically involves the condensation of diethyl malonate with urea in the presence of a base, followed by the introduction of the 4-methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly its sedative and hypnotic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons and resulting in hyperpolarization and decreased neuronal excitability.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a short-term treatment for insomnia.
Thiopental: Used as an anesthetic agent in medical procedures.
Uniqueness
5,5-Diethyl-4-(4-methoxyphenyl)iminobarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methoxyphenyl group differentiates it from other barbiturates, potentially leading to variations in its potency, duration of action, and side effect profile.
属性
CAS 编号 |
87215-90-5 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
5,5-diethyl-6-(4-methoxyphenyl)imino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H19N3O3/c1-4-15(5-2)12(17-14(20)18-13(15)19)16-10-6-8-11(21-3)9-7-10/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20) |
InChI 键 |
QHVCBWDCXLYOAU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=NC2=CC=C(C=C2)OC)NC(=O)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


